REACTION_CXSMILES
|
C(O)(=O)C.[CH3:5][C:6]([CH2:8][C:9]([CH3:11])=O)=O.[N+:12]([N:15]=[C:16]([NH:18][NH2:19])[NH2:17])([O-:14])=[O:13]>O>[CH3:5][C:6]1[CH:8]=[C:9]([CH3:11])[N:18]([C:16](=[N:15][N+:12]([O-:14])=[O:13])[NH2:17])[N:19]=1
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.785 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)C
|
Name
|
N′-nitrohydrazinecarboximidamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])N=C(N)NN
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
is returned to ambient temperature
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
WASH
|
Details
|
is washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
A white solid in the form of white powder is obtained with a yield of 89%
|
Name
|
3,5-dimethyl-N′-nitro-1H-pyrazole-1-carboximidamide
|
Type
|
|
Smiles
|
CC1=NN(C(=C1)C)C(N)=N[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |